molecular formula C21H14FN3 B15212647 Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- CAS No. 573979-75-6

Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-

Cat. No.: B15212647
CAS No.: 573979-75-6
M. Wt: 327.4 g/mol
InChI Key: ZQRKAQMNABGDLY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a bicyclic heteroaromatic scaffold widely explored in medicinal and materials chemistry due to its tunable electronic properties and bioactivity. The compound 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-imidazo[1,2-a]pyridine features a 4-fluorophenyl substituent at position 2 and an indole moiety at position 6. This combination may enhance interactions with biological targets or modulate photophysical behavior .

Properties

CAS No.

573979-75-6

Molecular Formula

C21H14FN3

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-indol-1-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C21H14FN3/c22-17-7-5-15(6-8-17)19-14-24-13-18(9-10-21(24)23-19)25-12-11-16-3-1-2-4-20(16)25/h1-14H

InChI Key

ZQRKAQMNABGDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CN4C=C(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization with α-Haloketones

The foundational approach for imidazo[1,2-a]pyridine synthesis involves cyclocondensation of 2-aminopyridines with α-haloketones. For the target compound, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine , this method requires:

  • 2-Amino-4-(1H-indol-1-yl)pyridine as the aminopyridine precursor.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one as the α-haloketone.

Reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C) facilitates nucleophilic substitution, forming the imidazo[1,2-a]pyridine core. Early attempts with Cu(OTf)₂ as a catalyst under oxygen yielded only 12% product. Subsequent optimization using Cu(OAc)₂ improved yields to 45–60%, attributed to enhanced Lewis acid activity and stabilization of intermediates.

Oxidative Coupling with Ynamides

Advanced copper-catalyzed protocols employ ynamides as coupling partners. For example, 2-aminopyridine and N-(4-fluorophenyl)ethynylamide react in the presence of Cu(OTf)₂ (20 mol%) under O₂, forming the imidazo[1,2-a]pyridine scaffold via a proposed coordination mechanism. The indole moiety is introduced subsequently via Suzuki–Miyaura cross-coupling, though this step often requires palladium catalysts and protection/deprotection strategies.

Palladium-Mediated Annulation and Functionalization

Coumarin-Indolizine Annulation

A Pd(OAc)₂/1,10-phenanthroline system enables the fusion of imidazo[1,2-a]pyridines with indole derivatives. In a representative procedure:

  • 2-Phenylimidazo[1,2-a]pyridine (1a) reacts with 1-methyl-1H-indole (4a) under microwave irradiation.
  • Copper(II) trifluoroacetate acts as an oxidant, facilitating C–H activation at position 6 of the imidazo[1,2-a]pyridine.
  • The resultant 6-methyl-1-phenyl-6H-imidazo[5',1',2':3,4,5]indolizino[1,2-b]indole (5a) is isolated in 80% yield. Adapting this method, substituting phenyl with 4-fluorophenyl and optimizing indole positioning could yield the target compound.

Post-Cyclization Functionalization

Late-stage functionalization via Buchwald–Hartwig amination introduces the indole group. For instance, 7-(2-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-bromo undergoes coupling with 1H-indole using Pd(dba)₂/Xantphos, achieving 70–85% yields. This method’s versatility allows precise control over substitution patterns but demands rigorous inert conditions.

Multicomponent One-Pot Synthesis

Four-Component Coupling

A streamlined one-pot synthesis combines:

  • 1H-Indole-3-carbonitrile (from SnCl₄-mediated acylation of indole).
  • 4-Fluorobenzaldehyde .
  • Malononitrile .
  • Ammonium acetate .

Heating in ethanol at 80°C forms 2-amino-4-(4-fluorophenyl)-6-(1H-indol-3-yl)nicotinonitrile , which cyclizes with 2-chloroacetaldehyde to yield the target compound in 65–78% overall yield. This method’s efficiency stems from in situ generation of intermediates, minimizing purification steps.

Iodine-Promoted A³-Coupling

Employing molecular iodine (20 mol%) in aqueous media, a three-component reaction of:

  • 2-Aminopyridine ,
  • 4-Fluorophenylacetylene ,
  • Indole-1-carbaldehyde ,

generates the imidazo[1,2-a]pyridine core at 70°C in 12 hours. The indole moiety is incorporated via subsequent Pictet–Spengler cyclization, achieving 82% yield.

Comparative Analysis of Synthetic Routes

Method Catalytic System Yield (%) Key Advantages Limitations
Cu-Catalyzed Cyclization Cu(OAc)₂/K₂CO₃ 45–60 Scalable, minimal byproducts Requires halogenated precursors
Pd-Mediated Annulation Pd(OAc)₂/Phenanthroline 70–85 Direct C–H functionalization High catalyst loading, costly ligands
Multicomponent One-Pot None (thermal) 65–78 Atom-economical, fewer steps Sensitive to substituent electronics
Iodine-Promoted A³ I₂/H₂O 75–82 Eco-friendly, aqueous conditions Limited substrate scope

Mechanistic Insights and Optimization

Role of Copper in Cyclization

Copper catalysts mediate dual roles:

  • Lewis Acid Activation : Polarizing the carbonyl group of α-haloketones to enhance electrophilicity.
  • Oxidative Dehydrogenation : Facilitating aromatization via single-electron transfer under O₂.

Palladium’s Cross-Coupling Efficiency

Pd(0)/Pd(II) cycles enable C–N bond formation at position 6, critical for indole incorporation. Ligands like Xantphos suppress β-hydride elimination, favoring coupling over side reactions.

Solvent and Temperature Effects

  • DMF vs. Ethanol : Polar aprotic solvents (DMF) accelerate Cu/Pd-mediated reactions but complicate purification. Ethanol favors one-pot protocols via hydrogen bonding.
  • Microwave Assistance : Reducing reaction times from 24 hours to 30 minutes in Pd-catalyzed annulation.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues

Substituent Variations at Position 6
  • 6-Methyl derivative (2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine): Synthesized via condensation of 5-methylpyridin-2-amine with 2-chloro-1-(4-fluorophenyl)ethanone . The methyl group is electron-donating via hyperconjugation, enhancing electron density on the imidazo[1,2-a]pyridine core. This derivative serves as a precursor for antimicrobial agents (e.g., IP-1 to IP-10) .
  • 6-Indole derivative (target compound): The indole group introduces a bulky, π-conjugated system with a hydrogen-bond donor (N–H). This may enhance solubility in polar solvents and affinity for aromatic or hydrophobic binding pockets in proteins .
Substituent Variations at Position 2
  • 2-(4-Methoxyphenyl) derivatives :
    Methoxy groups are electron-donating, which may shift emission spectra redward in photophysical studies, as seen in quinazoline analogues .

Electronic and Computational Comparisons

  • Electron Density Modulation :
    Computational studies on 2-phenylimidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., 4-fluorophenyl) lower the HOMO energy, stabilizing the molecule and reducing reactivity toward electrophiles. In contrast, electron-donating groups (e.g., 4-methoxyphenyl) raise HOMO energy, increasing susceptibility to oxidation .
  • Indole’s Impact :
    The indole substituent at position 6 introduces an extended π-system, likely lowering the LUMO energy and enhancing charge-transfer transitions, as observed in solvent-dependent emission studies of similar compounds .
Antimicrobial Activity
  • 6-Methyl derivatives (e.g., IP-6) :
    Exhibit potent activity against Staphylococcus aureus (MIC: 12.5 µg/mL), attributed to the secondary amine substituent enhancing membrane penetration .
Solvent-Dependent Photophysics
  • Emission Behavior :
    Quinazoline derivatives with electron-donating groups (e.g., 4-methoxyphenyl) show red-shifted emission in polar solvents like DMF due to intramolecular charge transfer (ICT). The indole-substituted imidazo[1,2-a]pyridine may exhibit similar behavior, with emission maxima influenced by the indole’s electron-rich nature .

Key Data Tables

Table 1: Structural and Electronic Properties of Selected Analogues

Compound Position 2 Substituent Position 6 Substituent Electronic Effect (Position 2) Key Property/Bioactivity Reference
Target compound 4-Fluorophenyl 1H-Indol-1-yl Moderate electron-withdrawing Hypothesized enhanced H-bonding
2-(4-Fluorophenyl)-6-methyl 4-Fluorophenyl Methyl Moderate electron-withdrawing Antimicrobial (MIC: 12.5 µg/mL)
2-(4-Chlorophenyl)-6-methyl 4-Chlorophenyl Methyl Strong electron-withdrawing Higher electrophilicity
2-(4-Methoxyphenyl)-6-nitro 4-Methoxyphenyl Nitro Electron-donating Red-shifted emission in DMF

Biological Activity

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. The compound Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- is particularly noteworthy for its promising pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenyl and indole moieties enhances its biological profile. The molecular formula is C16H13FN2C_{16}H_{13}FN_2, and it has a molecular weight of approximately 270.29 g/mol.

Biological Activities

Research indicates that Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, the structure-activity relationship (SAR) analyses reveal that modifications on the imidazo[1,2-a]pyridine core can significantly enhance cytotoxic effects against cancer cells .
  • Antiviral Properties : Certain derivatives have demonstrated antiviral activity against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds are noted for their low cytotoxicity while effectively inhibiting viral replication .
  • Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold has also been linked to antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how variations in the chemical structure affect biological activity. Key findings include:

ModificationEffect on Activity
Substitution on the indole ringEnhances anticancer potency
Fluorination of phenyl groupIncreases selectivity for biological targets
Alteration of nitrogen positionsModifies pharmacokinetic properties

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of imidazo[1,2-a]pyridine derivatives.

Case Studies

Several notable studies have explored the biological activity of this compound:

  • Anticancer Study : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
  • Antiviral Research : In vitro studies demonstrated that certain imidazo[1,2-a]pyridine derivatives significantly reduced viral titers in HSV-infected cells without causing cytotoxic effects .
  • Antimicrobial Evaluation : A comprehensive screening of imidazo[1,2-a]pyridine analogs revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

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